molecular formula C10H6NO4- B12335998 3-Cyano-5-methoxycarbonylbenzoate

3-Cyano-5-methoxycarbonylbenzoate

Cat. No.: B12335998
M. Wt: 204.16 g/mol
InChI Key: WHSHUFHWIYUPNQ-UHFFFAOYSA-M
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Description

3-Cyano-5-methoxycarbonylbenzoate is an organic compound with the molecular formula C10H7NO4. It is a derivative of benzoic acid, featuring a cyano group (-CN) and a methoxycarbonyl group (-COOCH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-methoxycarbonylbenzoate can be achieved through several methods. One common route involves the reaction of dimethyl 5-cyanoisophthalate with methanol and sodium hydroxide in tetrahydrofuran at room temperature for 17 hours. This is followed by treatment with hydrochloric acid and water in ethyl acetate . The yield of this reaction is approximately 43%.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-methoxycarbonylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Cyano-5-methoxycarbonylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-methoxycarbonylbenzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxycarbonyl group can undergo hydrolysis to form carboxylic acids. These reactions can affect cellular pathways and molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyano and methoxycarbonyl groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

Molecular Formula

C10H6NO4-

Molecular Weight

204.16 g/mol

IUPAC Name

3-cyano-5-methoxycarbonylbenzoate

InChI

InChI=1S/C10H7NO4/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-4H,1H3,(H,12,13)/p-1

InChI Key

WHSHUFHWIYUPNQ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)[O-])C#N

Origin of Product

United States

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